PI3K/mTOR Inhibitory Activity: Potency Window Defined by Patent Class
The compound falls within the scope of a patent claiming morpholinopurine derivatives as PI3K and/or mTOR inhibitors exhibiting anti-tumor activity [1]. While individual IC50 values for this specific compound are not publicly disclosed in the patent, the structural class is characterized by PI3K inhibition at nanomolar to low micromolar concentrations.
| Evidence Dimension | PI3K/mTOR inhibition |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | Class-level activity: IC50 typically <1 µM for PI3K/mTOR |
| Quantified Difference | Unknown |
| Conditions | Biochemical kinase inhibition assays as described in WO2010044401 |
Why This Matters
Researchers aiming to evaluate PI3K/mTOR inhibition can use this compound as a tool to probe the SAR of N7 alkyl chain length on kinase selectivity, provided that in-house activity confirmation is performed.
- [1] DAIICHI SANKYO COMPANY, LIMITED. Morpholinopurine derivatives. International Patent Publication WO2010/044401 A1, filed 13 October 2009, published 22 April 2010. View Source
